molecular formula C19H22N4O2S B4543025 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone

1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone

Cat. No. B4543025
M. Wt: 370.5 g/mol
InChI Key: UAVDXELUYFAHFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrole and triazole derivatives involves multi-step reactions, often starting from basic precursors like thiophenyl or methoxyphenyl compounds. For instance, Pandule et al. (2014) synthesized conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole through chemical and electrochemical polymerization, highlighting the complex synthesis routes possible for pyrrole derivatives (Pandule et al., 2014).

Molecular Structure Analysis

The molecular structure of triazole derivatives, as studied by Liu et al. (2010), involves X-ray crystallography to elucidate the arrangements of atoms within the compound. This technique helps in understanding the geometric configuration and electronic structure, critical for determining the compound's reactivity and interaction with other molecules (Liu et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving pyrrole and triazole compounds can vary widely depending on the substituents and reaction conditions. Wurfer & Badea (2021) discussed the synthesis of new compounds through alkylation and reduction reactions, showing the versatility of pyrrole and triazole chemistry in generating diverse molecular structures (Wurfer & Badea, 2021).

Physical Properties Analysis

The physical properties of such compounds, including thermal stability and electrical conductivity, depend significantly on their molecular structure. Pandule et al. (2014) found that polymers with N-substituted benzene rings show higher electrical conductivity and good thermal stability, demonstrating the influence of molecular architecture on physical properties (Pandule et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be inferred from studies like that of Louroubi et al. (2019), who synthesized a new penta-substituted pyrrole derivative and explored its structural characteristics through spectroscopic and computational studies. These investigations provide insights into the reactivity patterns and stability under various conditions (Louroubi et al., 2019).

properties

IUPAC Name

1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-14-11-17(15(2)22(14)9-10-25-3)18(24)12-26-19-20-13-23(21-19)16-7-5-4-6-8-16/h4-8,11,13H,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVDXELUYFAHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NN(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone
Reactant of Route 2
Reactant of Route 2
1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone
Reactant of Route 3
Reactant of Route 3
1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone
Reactant of Route 4
Reactant of Route 4
1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone
Reactant of Route 5
Reactant of Route 5
1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone
Reactant of Route 6
Reactant of Route 6
1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone

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